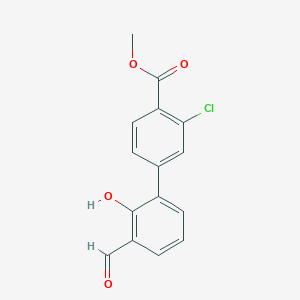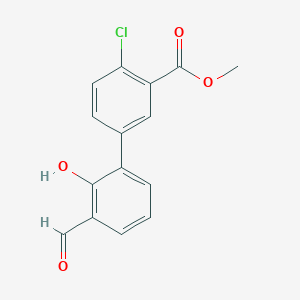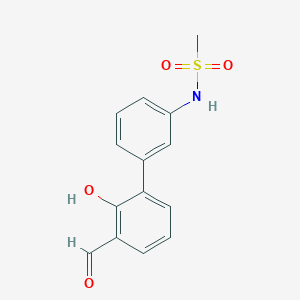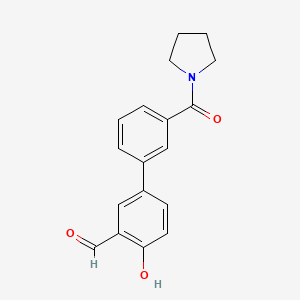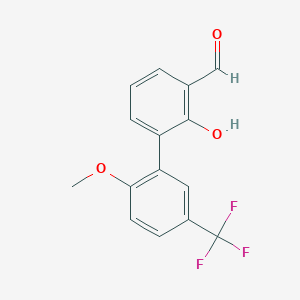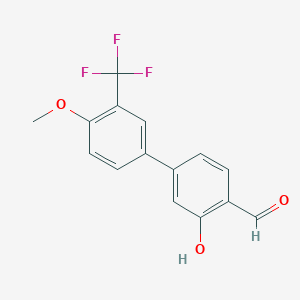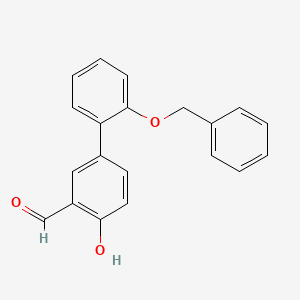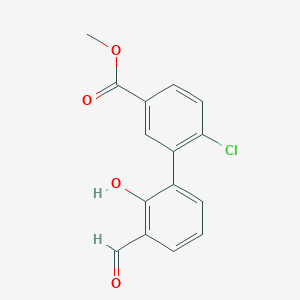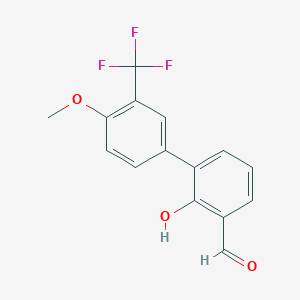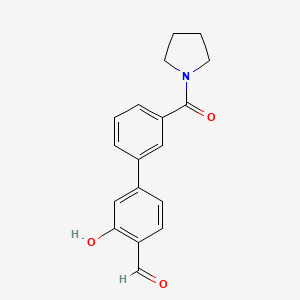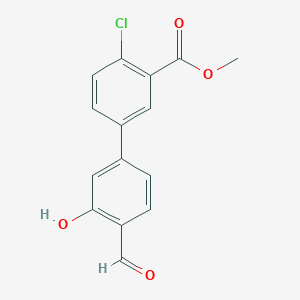
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is a chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 265.63 g/mol and a melting point of 101-103 °C. This compound is highly soluble in water and ethanol and is used in a variety of applications, including as a reagent in organic synthesis and as a fluorescent dye in biochemical assays. In
作用機序
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is not fully understood. However, it is believed that the compound acts as a fluorescent dye in biochemical assays. This is due to its ability to absorb light in the visible range and emit light in the near-infrared range. This allows the compound to be used as a fluorescent marker in a variety of applications, such as in the detection of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) are not well-understood. However, it is believed that the compound may have some effects on the nervous system, as it has been shown to inhibit the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of muscle contraction and other functions.
実験室実験の利点と制限
The use of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) in lab experiments provides several advantages. The compound is easy to synthesize, highly soluble in water and ethanol, and has a high purity of 95%. Additionally, the compound can be used as a fluorescent marker in a variety of applications, making it a useful tool for researchers. However, the compound is not without its limitations. It is toxic and should be handled with care. Additionally, the mechanism of action and biochemical and physiological effects of the compound are not fully understood, making it difficult to predict the effects of its use in experiments.
将来の方向性
The future directions of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) are numerous. It could be used in the development of new fluorescent markers for biochemical assays, as well as for the synthesis of new compounds. Additionally, further research into the mechanism of action and biochemical and physiological effects of the compound could lead to new applications in medicine and other fields. Finally, the compound could be used to develop new methods for organic synthesis, as well as for the synthesis of other compounds.
合成法
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) can be synthesized from commercially available starting materials through a series of steps. The first step is the condensation of 4-chloro-3-methoxycarbonylphenol with formaldehyde in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces the desired compound in high yields. The second step is the purification of the crude product by recrystallization from ethanol. This process yields the pure compound with a 95% purity.
科学的研究の応用
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol (95%) is a versatile compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a fluorescent dye in biochemical assays. It has also been used in the synthesis of other compounds, such as 4-chloro-3-methoxycarbonyl-2-formylphenyl-3-methyl-1,2,3-triazole and 4-chloro-3-methoxycarbonyl-2-formylphenyl-3-methyl-1,2,4-triazole.
特性
IUPAC Name |
methyl 2-chloro-5-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-6-9(4-5-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWRIEVZLKXTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685361 |
Source


|
| Record name | Methyl 4-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261898-37-6 |
Source


|
| Record name | Methyl 4-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


